![molecular formula C11H14N4O B1275008 6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 612513-58-3](/img/structure/B1275008.png)

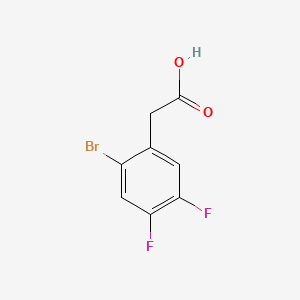

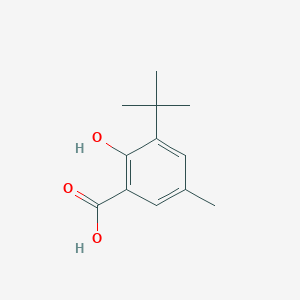

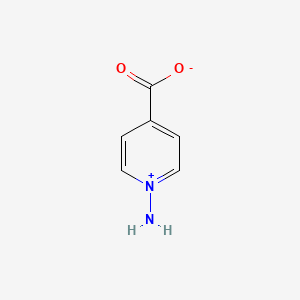

6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activity

The compound has been explored for its use in the synthesis of various heterocyclic compounds. Studies have shown its potential in the synthesis of pyrano[2,3-c]pyrazole derivatives, which are significant in the field of medicinal chemistry due to their antimicrobial properties (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, research indicates its utility as a building block in organic chemistry for developing biologically important heterocyclic compounds (Patel, 2017).

Corrosion Inhibition

The compound's derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate their effectiveness in this role, with inhibition efficiencies reaching up to 96.1% under certain conditions (Yadav, Gope, Kumari, & Yadav, 2016).

Catalysis in Organic Synthesis

Various studies have focused on the use of 6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in catalyzed synthesis reactions. This includes its involvement in one-pot, three-component condensations and other multi-component reactions that are integral to creating complex molecular structures in organic synthesis (Shinde et al., 2008).

Antitumor and Antimicrobial Potential

Several studies have synthesized derivatives of this compound to explore their antitumor and antimicrobial properties. These derivatives show significant activity against various human cancer cell lines and microbial agents, indicating the compound's potential in pharmacological applications (Hafez & El-Gazzar, 2015).

Green Chemistry Applications

The compound has been utilized in research focusing on green chemistry principles. Studies have demonstrated its use in environmentally friendly synthesis methods, aiming to reduce the use of hazardous solvents and improve the efficiency of chemical processes (Ilovaisky et al., 2014).

Nanoformulation in Cancer Treatment

There is ongoing research into the nanoformulation of derivatives of this compound for potential use in cancer treatment. Such studies involve encapsulating the compound in nanostructures to improve its physicochemical properties and therapeutic efficacy (Sun et al., 2019).

Propiedades

IUPAC Name |

6-amino-3-methyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-4-7-8(5-12)10(13)16-11-9(7)6(2)14-15-11/h7H,3-4,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWLMCWATYLQAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=C(OC2=NNC(=C12)C)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

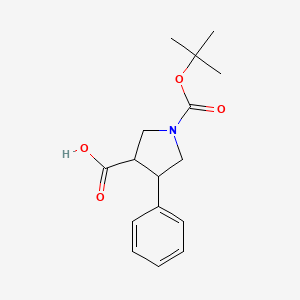

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)